The synthesis of crizotinib-d5 involves several key steps:
Crizotinib-d5 retains the core structure of crizotinib but includes five deuterium atoms, which replace hydrogen atoms in specific positions within the piperidine ring. The molecular formula is C22H19D5ClN5O2S, with a molecular weight of approximately 397.97 g/mol.
Key structural features include:
The incorporation of deuterium affects the compound's physical properties, including its isotopic mass, which can be detected using mass spectrometry techniques .
Crizotinib-d5 participates in various chemical reactions that are similar to those of its non-deuterated counterpart. These reactions include:
Crizotinib-d5 functions through competitive inhibition:
The efficacy of crizotinib-d5 as an internal standard enhances the accuracy of pharmacokinetic studies by providing reliable data on drug metabolism and distribution within clinical settings .
Crizotinib-d5 exhibits several notable physical and chemical properties:
Key data points include:
These properties make crizotinib-d5 suitable for both laboratory analysis and potential therapeutic applications .
Crizotinib-d5 serves multiple scientific purposes:
Crizotinib-d5 (PF-02341066-d5) incorporates five deuterium atoms at specific molecular positions to preserve bioactivity while enabling traceable pharmacokinetic studies. The primary strategies for deuterium integration include:
Table 1: Comparison of Deuterium Incorporation Strategies
| Strategy | Deuterium Positions | Isotopic Purity (%) | Key Advantages |
|---|---|---|---|
| Precursor-Mediated | Piperidine ring, ethyl group | >99.5 | Positional specificity, high yield |
| H/D Exchange | Variable | 85–92 | Rapid, low-cost |
| Enzymatic Incorporation | Chiral alcohol position | >99.8 | Stereoselectivity, mild conditions |
Synthetic routes for Crizotinib-d5 require meticulous optimization to address challenges like isotopic dilution and structural instability:
Table 2: Optimized Reaction Parameters for Key Synthesis Steps
| Synthetic Step | Catalyst/Solvent | Temperature (°C) | Deuterium Retention (%) |
|---|---|---|---|
| Chiral alcohol synthesis | Ru(II)-TsDPEN / CD₃OD | 25 | 99.8 |
| Suzuki coupling | Pd(PPh₃)₄ / THF-d8 | 80 | 98.5 |
| Piperidine alkylation | K₂CO₃ / DMF-d7 | 60 | 97.0 |
Synthetic Workflow:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6